molecular formula C12H16FNO B8371838 3-(2-Fluorophenoxy)cyclohexanamine

3-(2-Fluorophenoxy)cyclohexanamine

Cat. No.: B8371838
M. Wt: 209.26 g/mol
InChI Key: AQBOWYXTZZKNJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Fluorophenoxy)cyclohexanamine is a fluorinated cyclohexylamine derivative serving as a key building block in medicinal chemistry and drug discovery research. Its structure integrates a conformationally restrained cyclohexylamine core with a 2-fluorophenoxy substituent, offering researchers unique steric and electronic properties for molecular design . Fluorine-containing amino acids and amines are prominent in modern pharmaceutical development, as fluorine atoms can enhance metabolic stability, influence lipophilicity, and improve binding affinity in target interactions . This compound class is particularly valuable for developing central nervous system (CNS)-targeting agents . For instance, structurally similar cyclohexylamine derivatives have been investigated as subtype-selective NMDA receptor antagonists for treating conditions like Parkinson's disease and cerebral ischemia . Furthermore, fluorinated compounds inspired by pharmacophores like safinamide have shown exceptional promise as potent, reversible, and selective monoamine oxidase-B (MAO-B) inhibitors, which is a critical pathway for augmenting dopaminergic neurotransmission . Researchers utilize this high-purity intermediate in the synthesis of more complex bioactive molecules. Its well-defined chemical properties and synthetic versatility make it a valuable scaffold for constructing potential enzyme inhibitors, receptor modulators, and other pharmacologically active compounds . Intended Use : This product is supplied for laboratory research and chemical synthesis purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

3-(2-fluorophenoxy)cyclohexan-1-amine

InChI

InChI=1S/C12H16FNO/c13-11-6-1-2-7-12(11)15-10-5-3-4-9(14)8-10/h1-2,6-7,9-10H,3-5,8,14H2

InChI Key

AQBOWYXTZZKNJV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)OC2=CC=CC=C2F)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with 3-(2-Fluorophenoxy)cyclohexanamine, differing in substituent groups, positions, or functional groups:

Table 1: Structural Comparison of Cyclohexanamine Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Notable Features
This compound (Target) C₁₂H₁₅FNO* ~208.25 3-(2-Fluorophenoxy), primary amine Hypothetical based on structure; fluorine enhances lipophilicity and electronic effects
2-(2-Methylphenoxy)cyclohexan-1-amine C₁₃H₁₉NO 205.30 2-(2-Methylphenoxy), primary amine Methyl group increases steric bulk but reduces electronegativity vs. fluorine
Fluorexetamine (hydrochloride) C₁₄H₁₈FNO·HCl 271.8 3-Fluorophenyl, ketone, ethylamino Arylcyclohexylamine with ketone; used in research/forensics
3-Fluoro Deschloroketamine (hydrochloride) C₁₃H₁₆FNO·HCl 257.7 3-Fluorophenyl, ketone, methylamino Ketamine analog; lacks chlorine compared to parent compound
N-tert-butyl-4-(2-fluorophenoxy)-1-butanamine C₁₄H₂₁FNO 239.3 2-Fluorophenoxy, tertiary amine, butane chain Longer aliphatic chain may reduce CNS penetration

*Hypothetical calculation based on substituents.

Physicochemical Properties

  • Lipophilicity: The fluorine atom in this compound likely increases logP compared to non-fluorinated analogs like 2-(2-methylphenoxy)cyclohexan-1-amine. For comparison, Fluorexetamine (logP ~2.5–3.0) exhibits higher lipophilicity due to its aryl and ketone groups .
  • Solubility : The primary amine group in the target compound may enhance water solubility relative to tertiary amines (e.g., N-tert-butyl derivatives in ). However, fluorinated aromatic rings often reduce aqueous solubility .
  • Stability: Fluorine’s electronegativity could stabilize the phenoxy group against metabolic degradation, as seen in fluorinated pharmaceuticals .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-Fluorophenoxy)cyclohexanamine, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves reductive amination or nucleophilic substitution of a fluorophenol derivative with a cyclohexanamine precursor. Key steps include:

  • Reagent Selection : Use NaBH₄ or LiAlH₄ for reductive amination, as demonstrated in fluorinated cyclohexanamine syntheses .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while ethanol facilitates recrystallization for purification .
  • Purity Control : Confirm structural integrity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS), with yields >85% achievable under inert atmospheres .

Q. How should researchers characterize the thermodynamic stability of this compound?

  • Methodological Answer : Employ vapor pressure measurements (transpiration method) and differential scanning calorimetry (DSC):

  • Vapor Pressure Analysis : Derive molar enthalpies of vaporization (ΔHvap) from temperature-dependent vapor pressures .
  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures to determine thermal stability thresholds .

Q. What analytical techniques are critical for confirming the compound’s structure and purity?

  • Methodological Answer : A multi-technique approach is essential:

  • Spectroscopy : ¹⁹F NMR (for fluorophenoxy group verification) and FTIR (amine N-H stretch at ~3300 cm⁻¹) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to quantify impurities <0.5% .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermochemical data for fluorinated cyclohexanamines?

  • Methodological Answer : Apply computational and experimental cross-validation:

  • Group-Contribution Methods : Estimate enthalpies of formation using Benson additivity rules .
  • Quantum-Chemical Calculations : Perform DFT (e.g., B3LYP/6-311+G(d,p)) to validate experimental ΔHvap and phase-transition enthalpies .

Q. What strategies are effective for studying the compound’s pharmacological activity, such as γ-secretase inhibition?

  • Methodological Answer : Design enzyme inhibition assays with structural analogs:

  • In Vitro Assays : Use fluorogenic substrates (e.g., APP-C99 peptide) to quantify γ-secretase activity in HEK293 cells .
  • Structure-Activity Relationship (SAR) : Compare IC₅₀ values of this compound with analogs lacking the fluorophenoxy group .

Q. How do intramolecular interactions (e.g., hydrogen bonding) influence the compound’s reactivity?

  • Methodological Answer : Combine crystallography and computational modeling:

  • X-ray Diffraction : Resolve spatial arrangements of the fluorophenoxy and amine groups .
  • Molecular Dynamics (MD) : Simulate solvent effects on conformational stability using AMBER or GROMACS .

Q. What experimental designs are suitable for evaluating the compound’s potential in DNA damage studies?

  • Methodological Answer : Leverage assays inspired by phosphoramide mustard metabolites:

  • Comet Assay : Quantify single-strand DNA breaks in Jurkat cells post-treatment .
  • Reactive Oxygen Species (ROS) Detection : Use DCFH-DA fluorescence to assess oxidative stress linkage .

Q. How can researchers address discrepancies in bioactivity data across structurally similar compounds?

  • Methodological Answer : Implement meta-analysis and machine learning:

  • Data Curation : Compile bioactivity datasets (e.g., ChEMBL) for fluorocyclohexanamines .
  • QSAR Modeling : Train random forest models on descriptors like logP, PSA, and H-bond donor counts .

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